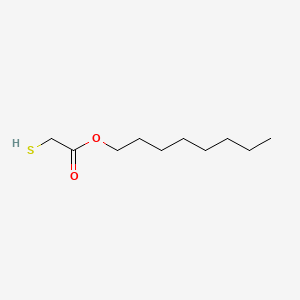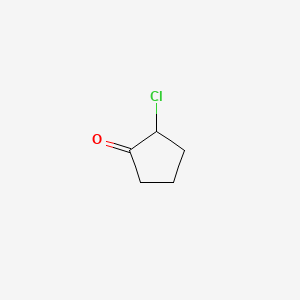
2-Clorociclopentanona
Descripción general
Descripción
2-Chlorocyclopentanone is a chemical compound with the molecular formula C5H7ClO . It has an average mass of 118.562 Da and a monoisotopic mass of 118.018539 Da . It is also known by other names such as Alpha-Chlorocyclopentanone .
Synthesis Analysis
2-Chlorocyclopentanone can be synthesized from various chemical reactions. For instance, it has been used in a diastereoselective (3 + 2) dearomative annulation of 3-substituted indoles with α-haloketones .Molecular Structure Analysis
The molecular structure of 2-Chlorocyclopentanone consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChIKey for this compound is AXDZFGRFZOQVBV-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chlorocyclopentanone has been involved in various chemical reactions. For example, it has been used in a diastereoselective (3 + 2) dearomative annulation of 3-substituted indoles with α-haloketones .Physical And Chemical Properties Analysis
2-Chlorocyclopentanone has a molecular weight of 118.561 . It has a boiling point of 72-74 °C at 12 mmHg . The density of this compound is 1.185 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Síntesis de Anillos de Cinco Miembros
2-Clorociclopentanona: es un intermedio valioso en la síntesis de anillos de cinco miembros, que son prevalentes en muchos productos naturales y farmacéuticos. Las reacciones de cicloadición [3+2], particularmente las habilitadas por la transferencia de átomos de hidrógeno fotoinducida, utilizan this compound para construir ciclopentanonas elaboradas con alta economía atómica y selectividad . Este método es significativo para la síntesis atómica-económica y controlable de ciclopentanonas polisustituidas.
Intermediarios Farmacéuticos
En la industria farmacéutica, This compound sirve como un intermedio clave en la síntesis de varios medicamentos. Su reactividad permite la construcción de moléculas complejas que forman parte de la estructura de compuestos bioactivos como prostaglandinas y agentes antiinflamatorios .
Safety and Hazards
2-Chlorocyclopentanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Mode of Action
It’s known that the compound can participate in [3+2] cycloaddition reactions . This suggests that 2-Chlorocyclopentanone may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its participation in [3+2] cycloaddition reactions , it’s plausible that 2-Chlorocyclopentanone could affect pathways involving cyclopentanone derivatives.
Result of Action
Given its participation in [3+2] cycloaddition reactions , it’s plausible that 2-Chlorocyclopentanone could induce structural changes in its targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorocyclopentanone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .
Propiedades
IUPAC Name |
2-chlorocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZFGRFZOQVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883481 | |
| Record name | Cyclopentanone, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-28-0 | |
| Record name | 2-Chlorocyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocyclopentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanone, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclopentan-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



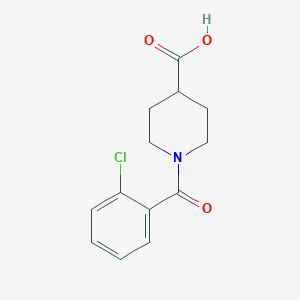

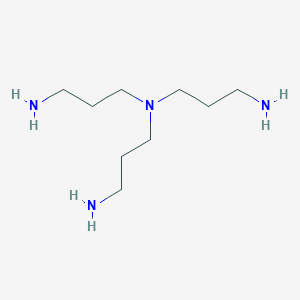


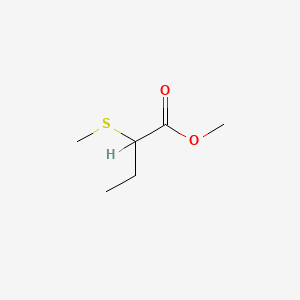
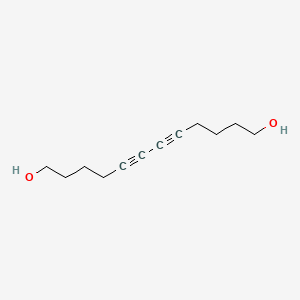
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)



